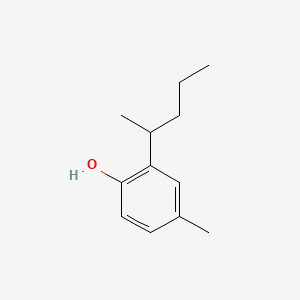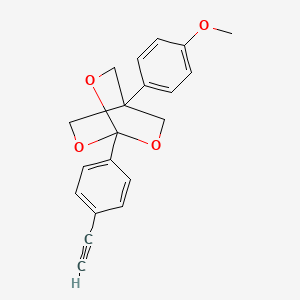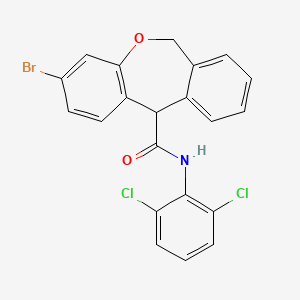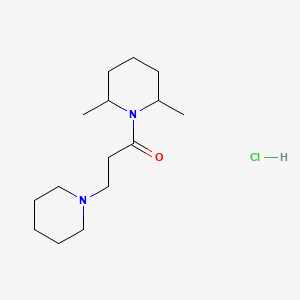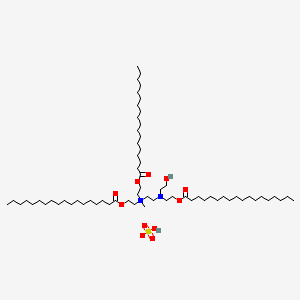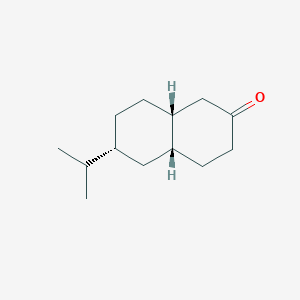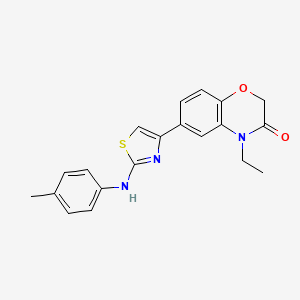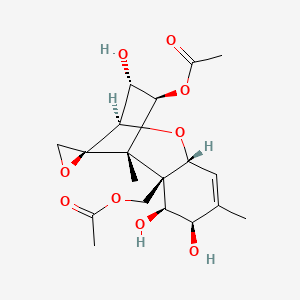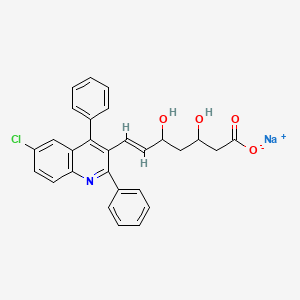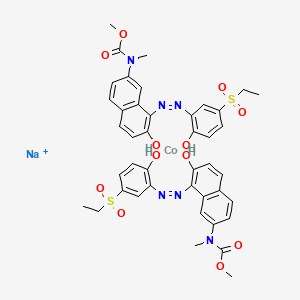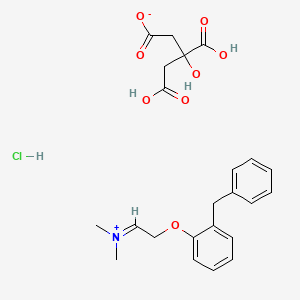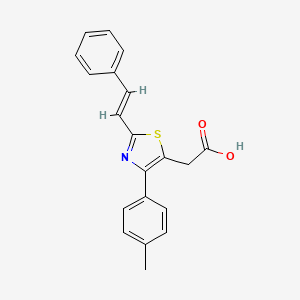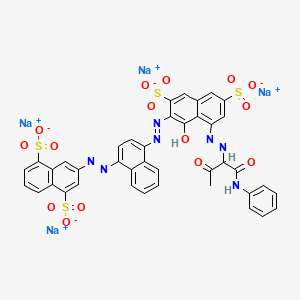
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. Azo dyes are widely used due to their stability and ability to produce a wide range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize results.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
Wirkmechanismus
The mechanism of action of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can affect the compound’s color and stability. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 5-(acetylamino)-3-[[4-[[3,5-dimethyl-4-[(8-sulphonato-2-naphthyl)azo]phenyl]azo]-2-ethoxy-6-sulphonato-1-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure, which imparts distinct color properties and stability. The presence of multiple azo groups and sulphonate functionalities enhances its solubility and interaction with various substrates, making it highly versatile for different applications.
Eigenschaften
CAS-Nummer |
94134-51-7 |
|---|---|
Molekularformel |
C40H25N7Na4O15S4 |
Molekulargewicht |
1063.9 g/mol |
IUPAC-Name |
tetrasodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29N7O15S4.4Na/c1-21(48)37(40(50)41-23-8-3-2-4-9-23)46-45-32-20-25(63(51,52)53)16-22-17-35(66(60,61)62)38(39(49)36(22)32)47-44-31-15-14-30(26-10-5-6-11-27(26)31)43-42-24-18-29-28(34(19-24)65(57,58)59)12-7-13-33(29)64(54,55)56;;;;/h2-20,37,49H,1H3,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
KBRYLTBCMXFYQO-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


